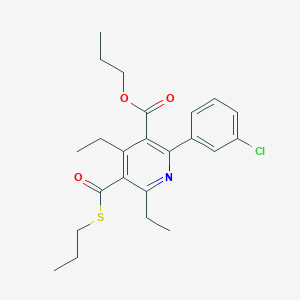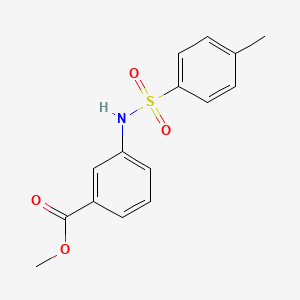![molecular formula C17H14N4O3S B1677604 N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 862974-25-2](/img/structure/B1677604.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Oxadiazoles are another class of heterocyclic compounds that have been studied for their potential pharmacological properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with a suitable electrophile . Oxadiazole rings can be synthesized through a variety of methods, including the cyclization of appropriate precursors .Molecular Structure Analysis
The molecular structure of benzothiazole and oxadiazole derivatives can be analyzed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
Benzothiazoles and oxadiazoles can undergo a variety of chemical reactions, depending on the substituents present on the rings. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitutions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole and oxadiazole derivatives can vary widely depending on their structure. Factors that can influence these properties include the nature and position of substituents on the rings .Wissenschaftliche Forschungsanwendungen
Antibody Development
The compound N106 has been used in the development of the Ankyrin G Monoclonal Antibody . This antibody has been tested in Western Blot (WB) and Immunocytochemistry (ICC/IF) applications . It reacts with human, mouse, and rat samples .
Neurobiology Research
The compound N106 has been used in neurobiology research, specifically in the study of Ankyrin-G . Ankyrin-G is found in several tissues including the brain, where it is expressed as two different isoforms, localized to axon initial segments and nodes of Ranvier .
Immunohistochemistry
The compound N106 has been used in immunohistochemistry, a technique used in the identification of specific antigens in tissues by the use of antibodies .
Photophysical Properties
Research has been conducted into the photophysical properties of amide hydrogen bonded N- (benzo [d]thiazol-2-yl) acetamides . This research could potentially lead to new applications in the field of materials science .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-22-11-8-6-10(7-9-11)15-20-21-16(24-15)19-17-18-14-12(23-2)4-3-5-13(14)25-17/h3-9H,1-2H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCSWQRNKAYAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-linked glycosylation sites N18 and N106 in mammalian Deoxyribonuclease I (DNase I)?
A1: Research indicates that both N-linked glycosylation sites, N18 and N106, are crucial for the full enzymatic activity, thermal stability, and resistance to proteolysis of mammalian DNase I. Mutations at either or both of these sites resulted in decreased enzymatic activity, reduced heat stability, and increased susceptibility to trypsin degradation. []
Q2: How does the sugar moiety content relate to the enzymatic activity of DNase I mutants at positions N18 and N106?
A2: The enzymatic activity of DNase I mutants (N18Q, N106Q, and N18Q/N106Q) directly correlates with their sugar moiety content. Lower sugar moiety content, resulting from mutations, corresponds to lower enzymatic activity compared to the wild-type DNase I. []
Q3: What is the role of the csnN106 gene in Nocardioides sp. N106?
A3: The csnN106 gene in Nocardioides sp. N106 encodes for a chitosanase, an enzyme that plays a significant role in chitosan degradation. This chitosanase is a 29.5 kDa protein with a pI of 8.1 and functions via an endo-mechanism, producing dimers and trimers of chitosan as end products. []
Q4: What is the significance of the csnN106 gene in relation to other chitosanase genes?
A4: The csnN106 gene exhibits high homology (79.5%) with the csn gene found in Streptomyces sp. N174. At the amino acid level, the chitosanases produced by these genes share 74.4% homology. This finding classifies the chitosanase from Nocardioides sp. N106 as the third known member of the glycosyl hydrolase family 46. []
Q5: How does the Glu22 residue contribute to the activity of the CtoA chitosanase from Amycolatopsis sp. CsO-2?
A5: The Glu22 residue is crucial for the chitosanase activity of CtoA. When this residue is mutated to glutamine (E22Q), the enzyme loses its chitosanase activity, demonstrating its essential role in the catalytic mechanism. []
Q6: How does the WEREWOLF (WER) protein, an R2R3-MYB transcription factor, interact with its target DNA?
A6: The crystal structure of WER bound to its target DNA reveals that the third α-helices of both the R2 and R3 repeats directly interact with the DNA's major groove. This interaction facilitates specific recognition of the DNA motif 5'-AACNGC-3'. [, ]
Q7: What is the role of specific amino acid residues in the function of the WER protein?
A7: Key residues like K55, N106, K109, and N110 within the WER protein are critical for its function, as demonstrated by mutagenesis, in vitro binding, and in vivo luciferase assays. These residues likely contribute to the protein's DNA-binding affinity and specificity. [, ]
Q8: How do DNA methylation modifications impact the interaction between WER and its target DNA?
A8: Both methylation at the fifth position of cytosine (5mC) and the sixth position of adenine (6mA) within the AAC element of the target DNA sequence hinder the interaction between WER and its target DNA. While L59 of WER does not directly bind DNA, it appears to act as a sensor for 5mC modifications. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







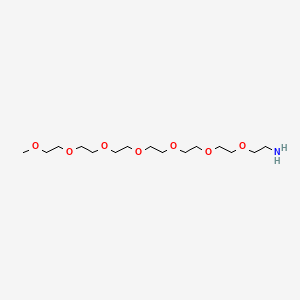
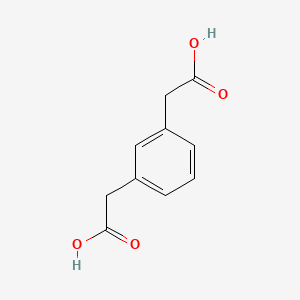
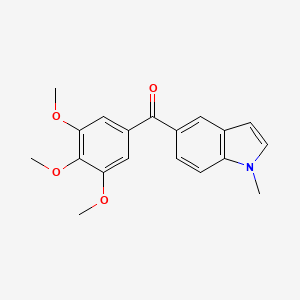
![(1S,9S)-17-(Furan-3-ylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid](/img/structure/B1677533.png)
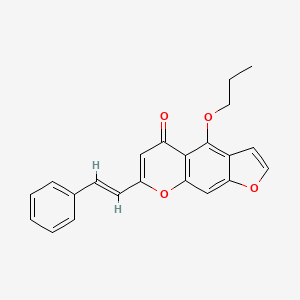
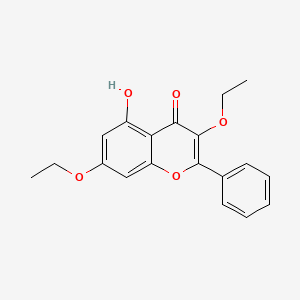
![N-(9-chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide](/img/structure/B1677538.png)
![4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester](/img/structure/B1677540.png)
